N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with dimethoxy and dimethylphenyl groups, enhancing its chemical properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-5-7-19(13-17(16)2)20-8-10-24(29)27(26-20)15-23(28)25-12-11-18-6-9-21(30-3)22(14-18)31-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBNYFMBIOQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these steps include acetic anhydride, dimethyl sulfate, and sodium hydride, under conditions such as reflux and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related derivatives has shown promising results against various cancer cell lines:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
- NCI-H40 : 75.99% growth inhibition
These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may also possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types .
Anti-inflammatory Activity
The compound's structural features indicate potential anti-inflammatory activity. The pyridazine core is often associated with the inhibition of inflammatory pathways. In silico studies suggest that related compounds can act as inhibitors of key inflammatory mediators such as 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyridazine derivatives. Among these, this compound was highlighted for its potential to inhibit tumor growth in vitro .
Anti-inflammatory Research
In another study focusing on the anti-inflammatory properties of similar compounds, researchers utilized molecular docking techniques to predict the binding affinity of this compound to 5-LOX. The results indicated a strong interaction, suggesting it may serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of a pyridazinone core with dimethoxy and dimethylphenyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (commonly referred to as compound X) has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound X is , with a molecular weight of 359.4 g/mol. The structure features a pyridazinone moiety, which is often associated with various pharmacological activities.
1. Anticancer Activity
Research indicates that compound X exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HT-29 (colon cancer)
- Jurkat (T-cell leukemia)
- J774A.1 (macrophage model)
The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
2. Antioxidant Properties
Compound X has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cellular components from oxidative damage .
3. Anti-inflammatory Effects
In vivo studies have indicated that compound X can reduce inflammation markers in models of acute and chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of compound X can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Dimethoxyphenyl group | Enhances anticancer activity |
| Dihydropyridazin moiety | Contributes to anti-inflammatory effects |
| Acetamide functional group | Impacts solubility and bioavailability |
Research suggests that modifications to these structural components may enhance or diminish the biological efficacy of the compound.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, compound X was tested against several cancer cell lines. The results showed:
- IC50 values :
- HT-29: 15 µM
- Jurkat: 10 µM
- J774A.1: 12 µM
These values indicate a potent anticancer effect, particularly against Jurkat cells .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of compound X using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups:
- Control Group : 100% swelling
- Compound X Group : 40% swelling reduction
This suggests that compound X may serve as a promising candidate for further development in anti-inflammatory therapies .
Q & A
Basic: What synthetic routes are commonly employed to synthesize this acetamide derivative, and what critical intermediates are involved?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving:
- Step 1: Formation of the pyridazinyl core through cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
- Step 2: Introduction of the 3,4-dimethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
- Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinyl moiety to the 3,4-dimethoxyphenethylamine group. Key intermediates include the pyridazinone precursor and the activated carboxylic acid derivative of the phenethylamine .
Advanced: How can reaction conditions be optimized to minimize by-product formation during the final acetamide coupling step?
Methodological Answer:
By-product formation (e.g., N-acylurea or racemization) can be mitigated by:
- Temperature Control: Maintaining temperatures below 0°C during activation of the carboxylic acid.
- Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency and reduce side reactions.
- Solvent Optimization: Employing anhydrous DMF or dichloromethane to stabilize reactive intermediates .
- Monitoring Progress: Real-time HPLC or TLC analysis to track reaction completion and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR: To verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring and methyl groups on the pyridazinyl core) .
- High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight confirmation (e.g., distinguishing between C30H33N5O6S and potential isomers) .
- FT-IR: Identification of carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and pyridazinyl ring vibrations .
Advanced: How can researchers resolve discrepancies in NMR data caused by diastereotopic protons in the 3,4-dimethoxyphenethyl group?
Methodological Answer:
Diastereotopic protons in the ethyl bridge may produce complex splitting patterns. Strategies include:
- Variable Temperature NMR: Lowering the temperature to slow conformational exchange and simplify splitting .
- COSY/NOESY Experiments: To correlate protons across the ethyl bridge and confirm spatial proximity of methoxy groups .
- Computational Modeling: DFT-based NMR prediction tools (e.g., Gaussian) to simulate spectra and assign challenging peaks .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or oxidoreductases, given structural similarities to pyridazinyl-based inhibitors .
- Cellular Viability Assays: Use cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity via MTT or resazurin reduction .
- Solubility Testing: Measure in PBS or DMSO to guide dosing in follow-up experiments .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl group?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituent variations (e.g., 3,4-dihydroxyphenyl, 3,4-dichlorophenyl) to assess electronic and steric effects.
- Binding Affinity Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .
- Molecular Dynamics Simulations: Compare binding poses of analogs to identify critical hydrogen bonds or hydrophobic interactions .
Basic: What analytical methods are recommended for assessing compound purity in preclinical studies?
Methodological Answer:
- HPLC-UV/ELSD: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
- Karl Fischer Titration: Quantify residual water content (<1% for stability studies) .
Advanced: How can researchers develop a stability-indicating HPLC method for this compound under stressed conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to generate degradation products.
- Method Optimization: Adjust mobile phase pH (e.g., phosphate buffer at pH 3.0) to resolve parent compound from hydrolyzed or oxidized by-products.
- Validation Parameters: Include specificity, linearity (R² > 0.995), and LOQ (limit of quantification ≤ 0.1%) per ICH guidelines .
Basic: What computational tools are useful for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Predictors: SwissADME or pkCSM to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition .
- Molecular Docking: AutoDock Vina or Glide to screen against drug-metabolizing enzymes (e.g., CYP3A4) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric form (e.g., 1,6-dihydropyridazin-6-one vs. 1,4-dihydropyridazin-4-one)?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane) to determine the tautomeric state.
- Hydrogen Bond Analysis: Identify intramolecular H-bonds between the pyridazinyl carbonyl and adjacent NH groups to confirm the 1,6-dihydro configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
